N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
Description
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBUOIHPLNISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2(CCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427173-49-6 | |
| Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427173-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Formation of Ethyl 3-Oxocyclobutanecarboxylate (Compound 2)
Ethyl malonate undergoes cyclization in ethanol at 25–80°C for 5 hours to yield ethyl 3-oxocyclobutanecarboxylate. This step establishes the cyclobutane core, leveraging ethanol’s polarity to facilitate keto-enol tautomerization and intramolecular esterification.
Reaction Conditions
- Reactant: Ethyl malonate
- Solvent: Ethanol
- Temperature: 25–80°C
- Time: 5 hours
Step 2: Reduction to 3-Hydroxycyclobutanemethanol (Compound 3)
Lithium borohydride in tetrahydrofuran (THF) reduces the ketone group of Compound 2 at 0–70°C for 2.5 hours, producing 3-hydroxycyclobutanemethanol. THF’s aprotic nature ensures selective reduction without ester cleavage.
Reaction Conditions
- Reducing Agent: Lithium borohydride
- Solvent: Tetrahydrofuran
- Temperature: 0–70°C
- Time: 2.5 hours
Step 3: Tosylation to 3-(p-Toluenesulfonyloxy)cyclobutanemethanol (Compound 4)
Reaction with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours installs the tosyl leaving group, critical for subsequent ring closure. Dichloromethane’s low polarity minimizes side reactions.
Reaction Conditions
- Reagent: p-Toluenesulfonyl chloride
- Solvent: Dichloromethane
- Temperature: 25°C
- Time: 12 hours
Step 4: Spirocyclic Ring Closure (Compound 5)
Cesium carbonate in acetonitrile at 25–90°C for 3 hours facilitates nucleophilic displacement, forming the 1,7-diazaspiro[3.5]nonane skeleton. Acetonitrile’s high dielectric constant stabilizes the transition state during cyclization.
Reaction Conditions
- Base: Cesium carbonate
- Solvent: Acetonitrile
- Temperature: 25–90°C
- Time: 3 hours
Step 5: Reduction of Tosyl Group (Compound 6)
Magnesium chips in methanol at 25–80°C for 1 hour reduce the tosyl group to a methylene moiety. Methanol acts as both solvent and proton donor, ensuring smooth deprotection.
Reaction Conditions
- Reducing Agent: Magnesium chips
- Solvent: Methanol
- Temperature: 25–80°C
- Time: 1 hour
Step 6: Boc Protection (Compound 7)
Boc anhydride in dichloromethane at 25°C for 12 hours introduces the tert-butoxycarbonyl group, shielding the secondary amine. Dichloromethane’s inertness prevents Boc group hydrolysis.
Reaction Conditions
- Reagent: Boc anhydride
- Solvent: Dichloromethane
- Temperature: 25°C
- Time: 12 hours
Step 7: Hydrogenolytic Deprotection (Compound 8)
Palladium on carbon in methanol under hydrogen atmosphere at 25°C for 3 hours removes residual protecting groups, yielding the free base. Methanol’s protic nature enhances catalyst activity.
Reaction Conditions
- Catalyst: Palladium on carbon
- Solvent: Methanol
- Temperature: 25°C
- Time: 3 hours
Salt Formation: Isolation as p-Toluenesulfonate
The free base is treated with p-toluenesulfonic acid in ethanol, precipitating the title compound. Ethanol’s moderate polarity ensures high crystallinity and purity.
Salt Formation Protocol
- Acid: p-Toluenesulfonic acid
- Solvent: Ethanol
- Molar Ratio: 1:1 (base:acid)
- Isolation: Filtration and drying under vacuum
Reaction Mechanism and Optimization
Key Transformations
- Cyclization (Step 1): Ethyl malonate’s enolate attacks the electrophilic carbonyl carbon, forming the cyclobutane ring via Dieckmann condensation.
- Tosylation (Step 3): The hydroxyl group’s nucleophilic oxygen reacts with p-toluenesulfonyl chloride’s electrophilic sulfur, forming a stable tosylate.
- Spirocyclization (Step 4): Cesium carbonate deprotonates the amine, enabling intramolecular SN2 displacement of the tosyl group.
Industrial Advantages
- Yield Efficiency: The patent reports an overall yield suitable for kilogram-scale production, though exact figures remain proprietary.
- Solvent Recovery: Ethanol, dichloromethane, and acetonitrile are recycled via distillation, reducing environmental impact.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Applications and Derivatives
N-tert-Butoxycarbonyl-1,7-diazaspiro[3.5]nonane p-toluenesulfonate serves as a precursor to KRAS G12C inhibitors and retinol-binding protein antagonists. Its spirocyclic architecture enhances binding affinity to enzymatic pockets, as demonstrated in preclinical studies.
Chemical Reactions Analysis
Deprotection of the BOC Group
The BOC group is typically removed under acidic conditions to regenerate the free amine. While no direct experimental data for this compound is available in the provided sources, analogous reactions for BOC-protected amines suggest the following:
This reaction is critical for generating the free amine, which can participate in further synthetic transformations (e.g., alkylation, acylation).
Nucleophilic Substitution Reactions
The secondary amine in the diazaspiro core may act as a nucleophile after BOC deprotection. Patent data (EP3464245B1) highlights the use of structurally similar compounds as intermediates in synthesizing TLR8 agonists . For example:
The p-toluenesulfonate counterion likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating these reactions.
Salt Metathesis
The p-toluenesulfonate counterion can be exchanged with other anions under specific conditions:
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under harsh conditions (e.g., strong acids/bases). No explicit data exists for this compound, but analogous diazaspiro systems exhibit:
| Reaction Type | Reagent/Conditions | Product | Mechanism |
|---|---|---|---|
| Acid-catalyzed | Concentrated HCl, reflux | Linear diamine derivatives | Protonation and cleavage of C-N bonds. |
| Base-mediated | NaOH, heat | Fragmented amines | Hydrolysis of strained rings. |
Stability and Decomposition
Per SDS data , the compound decomposes upon prolonged exposure to:
-
Light : Photolytic degradation (products uncharacterized).
-
Moisture : Hydrolysis of the BOC group or sulfonate ester.
-
Oxidizers : Potential formation of sulfonic acid derivatives.
Comparative Reactivity
Compared to non-sulfonated analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate ), the p-toluenesulfonate salt exhibits:
-
Enhanced solubility in polar solvents due to ionic character.
-
Reduced nucleophilicity of the amine (when protonated).
Key Research Gaps
-
Experimental data on specific reaction yields and kinetics are absent in publicly available literature.
-
The impact of the p-toluenesulfonate group on reaction regioselectivity remains unstudied.
Scientific Research Applications
Medicinal Chemistry
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is primarily utilized in the field of medicinal chemistry for the synthesis of bioactive compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of diazaspiro compounds exhibit antiviral properties. The ability to modify the BOC group facilitates the introduction of various functional groups, enhancing biological activity against viral infections.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as nucleophilic substitutions and cyclizations.
Example Reaction Pathway
The use of this compound in nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a versatile building block in synthetic organic chemistry.
Material Science
In material science, this compound can be employed in the development of polymers and other materials due to its structural characteristics. The incorporation of diazaspiro units into polymer matrices can enhance mechanical properties and thermal stability.
Application Example
Research has shown that incorporating diazaspiro structures into polymer composites can improve their tensile strength and thermal resistance, making them suitable for high-performance applications.
Drug Delivery Systems
The solubility properties imparted by the p-toluenesulfonate group make N-t-BOC-1,7-Diazaspiro[3.5]nonane a candidate for drug delivery applications. Its ability to form stable complexes with various drugs allows for controlled release formulations.
Case Study: Controlled Release Formulations
Studies indicate that drug formulations utilizing this compound can achieve sustained release profiles, improving therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate lies in its spirocyclic core, BOC protection, and tosylate counterion. Key analogs and their differences are summarized below:
Key Observations :
- Ring Size : Compounds like tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate have a larger spiro ring (C4.5 vs. C3.5), altering conformational flexibility and binding pocket compatibility .
- Counterion : The tosylate in the target compound improves solubility in organic solvents compared to hydrochloride salts (e.g., CAS 1955492-91-7) .
- Functional Groups: Substituents like hydroxyl (AS98660) or aminomethyl (AS99883) modify polarity and hydrogen-bonding capacity, impacting pharmacokinetics .
Biological Activity
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a spirocyclic amine compound with the molecular formula and a molecular weight of 398.52 g/mol. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and enzyme inhibitors.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that imparts distinct chemical properties, making it valuable in various synthetic applications. The BOC (tert-butoxycarbonyl) group acts as a protecting group for amines, which can be selectively removed under acidic conditions to yield the free amine.
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₃₀N₂O₅S |
| Molecular Weight | 398.52 g/mol |
| CAS Number | 1427173-49-6 |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid |
This compound primarily functions as a protecting group for amines during synthetic processes. Its ability to prevent unwanted reactions allows for more controlled chemical transformations. The BOC group can be removed under specific conditions, enabling the release of active amines necessary for biological activity.
Applications in Drug Development
Recent studies have highlighted the potential of compounds related to N-t-BOC-1,7-Diazaspiro[3.5]nonane in the treatment of various diseases:
- Enzyme Inhibitors : Research indicates that derivatives of this compound can act as potent inhibitors against specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in pain and inflammation pathways .
- Cancer Treatment : A study reported that derivatives based on this compound showed significant inhibitory activity against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). The compounds bind covalently to the mutated protein and exhibit dose-dependent antitumor effects in xenograft models .
- Immunomodulatory Effects : Compounds derived from N-t-BOC-1,7-Diazaspiro[3.5]nonane have shown promise in modulating immune responses, potentially aiding in the treatment of inflammatory diseases and HIV .
Case Study 1: Inhibitors of KRAS G12C
A series of derivatives were synthesized based on N-t-BOC-1,7-Diazaspiro[3.5]nonane and evaluated for their inhibitory effects on KRAS G12C. The lead compound demonstrated high metabolic stability and significant antitumor activity in preclinical models.
Case Study 2: FAAH Inhibition
Research focusing on FAAH inhibitors derived from this compound has shown that they can effectively reduce pain responses in animal models, indicating potential therapeutic applications for chronic pain management.
Q & A
Q. How can researchers synthesize N-t-BOC-1,7-diazaspiro[3.5]nonane p-toluenesulfonate with high purity?
Methodological Answer:
- Step 1: Begin with the spirocyclic scaffold (1,7-diazaspiro[3.5]nonane) and introduce the tert-butoxycarbonyl (BOC) protecting group via nucleophilic substitution under anhydrous conditions. The BOC group stabilizes the amine during subsequent reactions .
- Step 2: React the BOC-protected intermediate with p-toluenesulfonic acid in a polar aprotic solvent (e.g., dichloromethane) to form the sulfonate salt. Monitor reaction progress via TLC or HPLC .
- Step 3: Purify the product using recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>98%) via NMR (¹H/¹³C) and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.3 for C₁₉H₂₈N₂O₅S) .
- Infrared (IR) Spectroscopy: Detect BOC carbonyl stretch (~1680–1720 cm⁻¹) and sulfonate S=O vibrations (~1170–1200 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the BOC group. Wear PPE (gloves, goggles) due to potential irritancy .
- Storage: Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). Avoid exposure to moisture or strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can structural modifications to the spirocyclic core influence sigma receptor (S1R/S2R) binding affinity?
Methodological Answer:
- Rational Design: Replace substituents on the diazaspiro scaffold (e.g., fluorination at position 3,3 to enhance lipophilicity and blood-brain barrier penetration) .
- Binding Assays: Perform competitive radioligand displacement assays (e.g., using [³H]DTG for S1R/S2R). Compare Ki values; e.g., fluorinated analogs may show Ki < 10 nM vs. non-fluorinated derivatives (Ki ~27–165 nM) .
- Functional Profiling: Use in vitro calcium flux assays or in vivo antiallodynic models (e.g., dose-dependent reversal of mechanical hypersensitivity at 20 mg/kg in mice) .
Q. How can computational modeling resolve contradictions in functional activity data between analogs?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., S1R transmembrane domain) to identify key residues (e.g., Glu172, Asp188) influencing intrinsic activity .
- Docking Studies: Compare binding poses of agonists vs. antagonists. For example, compound 5b may adopt a conformation that sterically hinders receptor activation, explaining its antagonist profile despite structural similarity to partial agonists .
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify ΔG binding. Correlate with experimental Ki values to validate models .
Q. What strategies optimize this compound’s antitubercular activity while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzothiazinone moiety, which enhances Mycobacterium tuberculosis inhibition (MIC < 0.5 µg/mL) .
- Selectivity Screening: Test against human cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (IC50 > 50 µM indicates safety). Use proteomic profiling to identify off-target interactions .
- In Vivo Efficacy: Evaluate in murine TB models (e.g., reduction in bacterial load in lungs after 4-week treatment at 50 mg/kg) .
Q. How can researchers address discrepancies in stability data under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation products via LC-MS.
- Acidic Conditions (pH 1–3): BOC deprotection dominates, releasing 1,7-diazaspiro[3.5]nonane .
- Basic Conditions (pH 10–13): Sulfonate ester hydrolysis may occur, generating p-toluenesulfonic acid and the free base .
- Mitigation: Optimize formulation using enteric coatings (for oral delivery) or lyophilization (for parenteral use) to protect against pH extremes .
Q. What methodologies validate the role of p-toluenesulfonate in enhancing solubility without compromising bioavailability?
Methodological Answer:
- Solubility Testing: Compare aqueous solubility of the free base vs. sulfonate salt (e.g., free base: <0.1 mg/mL; sulfonate: >5 mg/mL at pH 7.4) .
- Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Sulfonate salts may show reduced Papp due to increased polarity; counterbalance with lipidic excipients (e.g., Labrasol) .
- Pharmacokinetics (PK): Administer both forms to rodents and measure plasma AUC. Sulfonate salts may exhibit lower AUC due to rapid renal clearance, necessitating prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
